molecular formula C16H22N2O2 B1404506 2-Cbz-2,6-diazaspiro[4.5]decane CAS No. 1086394-79-7

2-Cbz-2,6-diazaspiro[4.5]decane

Cat. No. B1404506
M. Wt: 274.36 g/mol
InChI Key: ZYXDSFNOXAXADW-UHFFFAOYSA-N
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Description

2-Cbz-2,6-diazaspiro[4.5]decane is a chemical compound with the CAS Number: 1086394-79-7 . Its IUPAC name is benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate . The molecular weight of this compound is 274.36 .


Synthesis Analysis

The synthesis of diazaspiro[4.5]decane scaffolds involves a one-step process . Unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds . This domino reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .


Molecular Structure Analysis

The linear formula of 2-Cbz-2,6-diazaspiro[4.5]decane is C16H22N2O2 . The InChI code for this compound is 1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-9-16(13-18)8-4-5-10-17-16/h1-3,6-7,17H,4-5,8-13H2 .

It should be stored in a refrigerated environment .

Scientific Research Applications

1. Supramolecular Chemistry and Crystallography

The research on cyclohexane-5-spirohydantoin derivatives, including 2-Cbz-2,6-diazaspiro[4.5]decane analogs, provides insights into the supramolecular arrangements based on the cyclohexane ring substituents. These studies highlight the role of substituents in influencing the crystal structures and supramolecular architectures, as observed through crystallographic analysis and quantum chemical studies. The analysis also sheds light on the intermolecular interactions, such as hydrogen bonding, C–H⋯O, C–H⋯π, and stacking interactions, which are instrumental in forming molecular sheets and three-dimensional networks (Graus et al., 2010; Simić et al., 2021; Lazić et al., 2022).

2. NMR Spectroscopy and Molecular Structure

Research has been conducted to understand the relative configuration of 1,4‐diazaspiro[4.5]decanes using NMR spectroscopy. This study provides valuable insights into the conformational preferences and tautomeric equilibriums of these compounds, contributing to the understanding of their molecular structure and behavior in different chemical environments (Guerrero-Alvarez et al., 2004).

3. Synthetic Chemistry and Drug Discovery

2-Cbz-2,6-diazaspiro[4.5]decane derivatives have been explored in the context of synthetic chemistry for their potential as scaffolds in drug discovery. The novel syntheses of these compounds, including their use as building blocks for drug discovery and the development of new synthetic pathways, underline their versatility and potential in medicinal chemistry. These studies involve the synthesis of spirocyclic derivatives and their subsequent conversion into various biologically active forms, showcasing the compound's adaptability and utility in creating pharmacologically relevant structures (Li et al., 2014; Jenkins et al., 2009; El-Saghier et al., 2010).

properties

IUPAC Name

benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-9-16(13-18)8-4-5-10-17-16/h1-3,6-7,17H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXDSFNOXAXADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745355
Record name Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cbz-2,6-diazaspiro[4.5]decane

CAS RN

1086394-79-7
Record name 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086394-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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